molecular formula C17H18ClFN4O B2941637 2-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034553-84-7

2-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No. B2941637
CAS RN: 2034553-84-7
M. Wt: 348.81
InChI Key: OACZNFQFJMRMBX-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H18ClFN4O and its molecular weight is 348.81. The purity is usually 95%.
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Scientific Research Applications

Process Development and Synthetic Applications

  • The compound is structurally related to triazole antifungal agents, indicating its potential in the development of novel broad-spectrum antifungal medications. In a study on voriconazole, an antifungal agent, the diastereocontrol of the synthesis process was examined, emphasizing the importance of stereochemistry in the development of such drugs (Butters et al., 2001).

Chemical Synthesis Techniques

  • Research on versatile three-component coupling for the synthesis of pyrazolopyridines and other pyrido fused systems shows the compound's relevance in synthesizing complex bicyclic systems, useful in creating combinatorial libraries for drug discovery (Almansa et al., 2008).

Metabolic Pathway Insights

  • The compound is related to metabolites of prasugrel, a thienopyridine antiplatelet agent, offering insights into its biotransformation and interactions with cytochromes P450. This information is crucial for understanding drug metabolism and potential drug-drug interactions (Rehmel et al., 2006).

Novel Synthetic Pathways

  • Studies on the synthesis of substituted chromones in cycloadditions with nonstabilized azomethine ylides for the production of pyrrolidines indicate the compound's role in developing new synthetic pathways for potentially bioactive molecules (Sosnovskikh et al., 2014).

Chemosensory Applications

  • A pyrrolidine constrained bipyridyl-dansyl click fluoroionophore as a selective Al(3+) sensor highlights the compound's application in the development of selective chemosensors, which are valuable in environmental monitoring and analytical chemistry (Maity & Govindaraju, 2010).

Discovery and Development of P2X7 Antagonists

  • The dipolar cycloaddition reaction to access tetrahydro-triazolopyridines for the discovery of a P2X7 antagonist clinical candidate demonstrates the compound's utility in developing new treatments for mood disorders (Chrovian et al., 2018).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O/c18-14-2-1-3-15(19)13(14)8-17(24)22-7-6-12(9-22)23-10-16(20-21-23)11-4-5-11/h1-3,10-12H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACZNFQFJMRMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

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